Methylsulfomycin I is a biologically active compound with significant potential in various scientific applications, particularly in the field of microbiology and pharmacology. This compound is derived from microbial sources and exhibits notable antibacterial properties. It is classified as a sulfonamide, which is a group of compounds known for their antimicrobial activity.
Methylsulfomycin I is primarily produced by certain strains of bacteria, particularly those belonging to the genus Streptomyces. These microorganisms are renowned for their ability to synthesize a wide array of bioactive natural products, including antibiotics and antifungal agents. The extraction process typically involves culturing the bacteria and then isolating the compound from the culture filtrate using organic solvents such as ethyl acetate or dichloromethane .
Methylsulfomycin I falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. This classification is significant due to the well-documented pharmacological effects associated with sulfonamide compounds, including their role as inhibitors of bacterial growth.
The synthesis of Methylsulfomycin I can be approached through various methods, primarily focusing on microbial fermentation and chemical synthesis.
The fermentation process requires careful monitoring of parameters such as pH, temperature, and aeration to optimize the yield of Methylsulfomycin I. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of synthesis and to confirm the structure of the compound .
Methylsulfomycin I has a distinct molecular structure characterized by its sulfonamide group.
The structural elucidation can be confirmed using techniques such as:
Methylsulfomycin I participates in various chemical reactions that highlight its functional groups.
Reactivity studies often involve testing Methylsulfomycin I against different substrates to evaluate its potential as a catalyst or reagent in organic transformations .
The mechanism by which Methylsulfomycin I exerts its biological effects primarily involves inhibition of bacterial enzymes.
Studies have shown that Methylsulfomycin I demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, confirming its potential utility in treating infections .
Understanding the physical and chemical properties of Methylsulfomycin I is crucial for its application in research and medicine.
Relevant data regarding melting point, boiling point, and spectral characteristics can be obtained through experimental studies .
Methylsulfomycin I has several scientific uses that leverage its antibacterial properties.
Methylsulfomycin I was first isolated in 1999 from Streptomyces sp. strain HIL Y-9420704 (deposited as DSM 11008), a Gram-positive, filamentous actinomycete recovered from terrestrial soil samples [1] [6]. This strain exhibits characteristic morphological traits of the Streptomyces genus, including branched substrate mycelia, aerial hyphae differentiation, and spiral spore chains [3]. Phylogenetic analysis of its 16S rRNA gene sequence positioned it within the Streptomyces clade but with distinct genomic divergence from known species, suggesting its potential as an underexplored biosynthetic resource [3] [7]. Strain HIL Y-9420704 was specifically selected for antibiotic screening due to its potent activity against multidrug-resistant Gram-positive pathogens during preliminary culture assays [1].
The compound’s structural uniqueness was confirmed through extensive NMR and GC-MS analyses, revealing a cyclic heptapeptide scaffold incorporating rare methylsulfoxide-containing residues and non-proteinogenic amino acids (e.g., dehydroalanine) [1] [6]. This structural complexity underscores the strain’s specialized enzymatic machinery for post-translational modifications. Methylsulfomycin I demonstrated exceptional bioactivity against methicillin-resistant Staphylococcus aureus (MRSA) and glycopeptide-resistant enterococci (MIC range: 0.78–6.25 µg/mL), surpassing contemporary antibiotics like vancomycin in resistant strains [1] [6].
Table 1: Antimicrobial Profile of Methylsulfomycin I [1] [6]
Pathogen Strain | MIC (µg/mL) | Resistance Profile |
---|---|---|
Staphylococcus aureus MRSA 12 | 1.56 | Methicillin-resistant |
Enterococcus faecium VRE 87 | 3.12 | Vancomycin-resistant |
Enterococcus faecalis VRE 203 | 6.25 | Vancomycin/Teicoplanin-resistant |
Streptococcus pneumoniae 1041 | 0.78 | Penicillin-resistant |
Methylsulfomycin I was isolated using a multi-step bioactivity-guided purification protocol optimized for cyclic peptides [1] [2] [6]:
Critical to this process was the use of target-specific bioassays at each step, where fractions were screened for growth inhibition against MRSA and VRE strains. This ensured retention of bioactive constituents while eliminating inert impurities [2]. The patent EP0818464B1 further details a scaled-up fermentation process employing fed-batch techniques to enhance yield, utilizing carbon-limited conditions to trigger secondary metabolism [2].
Table 2: Key Fermentation Parameters for Methylsulfomycin I Production [2]
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 28°C | >20% increase vs. 25°C/37°C |
pH | 7.0–7.5 | Acidic shifts reduce yield by 40% |
Aeration | 1.0 vvm | Anaerobiosis abolishes production |
Duration | 144 hours | Peak cyclic peptide accumulation |
Carbon Source | Glucose (3% w/v) | Glycerol decreases yield by 60% |
Genomic studies of Streptomyces sp. HIL Y-9420704 (though not fully sequenced) can be contextualized via comparative analyses of bioactive Streptomyces strains. Marine-derived Streptomyces sp. VB1 and terrestrial Streptomyces sp. RerS4 exemplify how genomic features correlate with antibiotic diversity [9] [10]:
Table 3: Genomic and Metabolic Features of Bioactive Streptomyces Strains [3] [9] [10]
Strain | Genome Size (bp) | BGCs | Unique BGCs (%) | Notable Compounds |
---|---|---|---|---|
Streptomyces sp. VB1 | ~8.1 Mbp | 35 | 28 (80%) | Daunorubicin, Arylomycin A4 |
Streptomyces sp. RerS4 | 7.3 Mbp (chromosome) | 25 | 17 (68%) | Antifungal lipopeptides |
Streptomyces sp. 891 | 7.8 Mbp | 26 | Not specified | Chrysomycin A |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7